Welcome to the BenchChem Online Store!
molecular formula C9H19NOS B8622054 Carbamic acid, dipropylthio-, O-ethyl ester CAS No. 1975-85-5

Carbamic acid, dipropylthio-, O-ethyl ester

Cat. No. B8622054
M. Wt: 189.32 g/mol
InChI Key: LIXFJRLISFERDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03953427

Procedure details

94.5 g. (0.5 moles) of O-ethyl N,N-dipropyl-thiocarbamate are introduced into a 250 ml. round-bottomed flask, and 4.7 g. of diethyl sulfate are added. The mixture is refluxed for 80 minutes on an oil bath heated to 160°C. The progress of the reaction is monitored by sampling the reaction mixture and recording the UV spectra of the samples in methanol. The absorption maximum at 250 nm, characteristic of the =S group of the starting substance, gradually decreases, and disappears when the isomerization is completed. Then the reaction mixture is cooled, and the small amount of oily substance separated at the bottom of the flask is removed. The upper phase is distilled in vacuo. The title compound boils at 122°-124°C/19 Hgmm. 86.0 g. (91 %) of S-ethyl N,N-di-propyl-thiocarbamate are obtained; nD 30 = 1.4750.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:10][CH2:11][CH3:12])[C:5](=[S:9])[O:6]CC)[CH2:2][CH3:3].S(OCC)(O[CH2:17][CH3:18])(=O)=O>CO>[CH2:10]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:9])[S:6][CH2:17][CH3:18])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CC)N(C(OCC)=S)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 80 minutes on an oil bath
Duration
80 min
ALIQUOT
Type
ALIQUOT
Details
by sampling the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the small amount of oily substance separated at the bottom of the flask
CUSTOM
Type
CUSTOM
Details
is removed
DISTILLATION
Type
DISTILLATION
Details
The upper phase is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(SCC)=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.